(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol chemical properties
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol chemical properties
An In-Depth Technical Guide to (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol: Properties, Synthesis, and Applications
Introduction
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol, a derivative of the chiral amino acid L-valine, is a significant building block in modern organic and medicinal chemistry. Its structure is characterized by a sterically hindered vicinal amino alcohol motif, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This arrangement makes it a valuable intermediate for synthesizing complex molecules and active pharmaceutical ingredients (APIs). The Boc protecting group offers robust stability under a variety of reaction conditions while allowing for mild, acid-labile deprotection, a critical feature in multi-step synthesis.[]
This technical guide provides a comprehensive overview of the chemical properties, a robust stereocontrolled synthetic route, characterization data, and handling protocols for (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol, intended for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its application in synthesis. The Boc-protected form is a solid at room temperature, while its deprotected amine counterpart and corresponding hydrochloride salt also have distinct characteristics.[2][3]
| Property | Value | Source(s) |
| Compound Name | tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate | [4][5] |
| Synonym(s) | (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol | [2][4] |
| Molecular Formula | C₁₂H₂₅NO₃ | [2][5] |
| Molecular Weight | 231.33 g/mol | [2][5] |
| CAS Number | Not directly available for this specific compound; related amine is 163453-95-0 | [4][6] |
| MDL Number | MFCD14636538 | [2] |
| Physical Form | Solid | [3] |
| Melting Point | 54-60 °C | [2] |
| Purity | Typically ≥97% | [2] |
| SMILES | CC(C)(C)O)NC(=O)OC(C)(C)C | [5] |
| InChI Key | AWLRFWWWKJXWTQ-VIFPVBQESA-N | [5] |
Synthesis and Purification
A robust and stereocontrolled synthesis is paramount to ensure the enantiopurity of the final product. A common and effective strategy involves starting from the chiral pool amino acid, L-valine, to set the desired (S)-stereochemistry at the C3 position. The synthesis proceeds through the formation of a key ketone intermediate, which is then reduced to the target tertiary alcohol.
Synthetic Pathway Rationale
The choice of L-valine as a starting material is a classic chiral pool approach, leveraging nature's stereospecificity to avoid costly asymmetric synthesis or chiral resolution steps. The Boc group is installed early to protect the amine during subsequent organometallic reactions. The conversion to an N-Boc amino ketone intermediate is a critical step, which is then followed by a Grignard reaction or similar nucleophilic addition to form the tertiary alcohol. This approach provides excellent control over the final product's structure and stereochemistry.
Caption: Stereocontrolled synthesis from L-valine.
Detailed Experimental Protocol: Synthesis of the Ketone Intermediate
This protocol outlines the synthesis of the key precursor, N-Boc-3-amino-2,4-dimethylpentan-2-one.
Materials:
-
N-Boc-L-valine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agents (e.g., HATU, HOBt, EDC) or thionyl chloride
-
Base (e.g., DIPEA, Triethylamine)
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)
-
Anhydrous solvents (THF, Diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Weinreb Amide Formation: To a solution of N-Boc-L-valine in an anhydrous solvent, add coupling agents and N,O-dimethylhydroxylamine hydrochloride, followed by the slow addition of a base at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Perform a standard aqueous work-up, extracting the product with ethyl acetate. Wash the combined organic layers with mild acid, base, and brine, then dry over Na₂SO₄ and concentrate in vacuo.
-
Grignard/Organolithium Reaction: Dissolve the crude Weinreb amide in anhydrous THF and cool to -78 °C under an inert atmosphere.[4]
-
Add methyllithium or a similar methyl organometallic reagent dropwise.[4]
-
Allow the reaction to slowly warm to 0 °C and stir for 2-3 hours.[4]
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
Detailed Experimental Protocol: Reduction to Alcohol and Purification
Procedure:
-
Nucleophilic Addition: The ketone intermediate from the previous step is re-dissolved in anhydrous THF and cooled to -78 °C. A second equivalent of methyllithium or MeMgBr is added dropwise to the ketone to form the tertiary alcohol.
-
The reaction is carefully monitored and quenched as described previously.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol.[4]
Caption: Post-reaction workup and purification workflow.
Spectroscopic Characterization
While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of key spectroscopic features. These predictions are essential for confirming the identity and purity of the synthesized material.
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ ~4.0-3.8 (m, 1H): The methine proton (CH) at the C3 position, coupled to the adjacent isopropyl methine and the N-H proton.
-
δ ~5.0-4.5 (d, 1H): The N-H proton of the carbamate, showing coupling to the C3 methine. This signal may be broad.
-
δ ~2.2-2.0 (m, 1H): The methine proton of the isopropyl group.
-
δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ ~1.25 (s, 6H): The six equivalent protons of the two methyl groups attached to the tertiary alcohol carbon (C2).
-
δ ~1.0-0.9 (dd, 6H): The six protons of the two methyl groups of the isopropyl substituent, appearing as two distinct doublets due to diastereotopicity.
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ ~156.0: The carbonyl carbon of the Boc group.
-
δ ~80.0: The quaternary carbon of the Boc group (-O-C(CH₃)₃).
-
δ ~75.0: The tertiary alcohol carbon (C2).
-
δ ~65.0: The methine carbon bearing the nitrogen (C3).
-
δ ~30.0: The methine carbon of the isopropyl group.
-
δ 28.4: The methyl carbons of the Boc group.
-
δ ~25-28: The two methyl carbons attached to C2.
-
δ ~20-22: The two methyl carbons of the isopropyl group.
Predicted Infrared (IR) Spectroscopy
-
3450-3300 cm⁻¹ (broad): O-H stretch of the tertiary alcohol.
-
3350-3250 cm⁻¹ (sharp/medium): N-H stretch of the carbamate.
-
2970-2850 cm⁻¹: C-H stretches of the aliphatic groups.
-
1710-1680 cm⁻¹ (strong): C=O stretch of the Boc carbamate group.
-
1520-1490 cm⁻¹: N-H bend.
-
1170-1150 cm⁻¹ (strong): C-O stretch associated with the carbamate and alcohol.
Mass Spectrometry
Based on predicted data, the following adducts are expected in electrospray ionization mass spectrometry (ESI-MS).[5]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 232.19072 |
| [M+Na]⁺ | 254.17266 |
| [M+H-H₂O]⁺ | 214.18070 |
A common fragmentation pathway would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) under acidic conditions.
Reactivity and Applications
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is primarily used as a chiral intermediate.[6] Its utility stems from the two key functional groups:
-
Boc-Protected Amine: The Boc group is stable to most nucleophilic and basic conditions, making it an excellent protecting group during modifications at other parts of the molecule.[] It can be readily removed with mild acids like trifluoroacetic acid (TFA) or 4M HCl in dioxane, revealing the primary amine for further coupling reactions (e.g., amide bond formation).[][4]
-
Tertiary Alcohol: The hydroxyl group can be used as a nucleophile, though it is sterically hindered. It can be acylated, alkylated, or potentially used to direct metallation reactions.
This compound and its derivatives are valuable in constructing sterically demanding pharmacophores found in various drug candidates.[7]
Safety and Handling
Safe handling is critical when working with any chemical reagent. The available safety data indicates that (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol should be handled with care.
-
Hazard Identification: The compound is classified as toxic if swallowed (H301).[2] It may also cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors. Keep away from heat, sparks, and open flames.[10] Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol is a highly valuable, sterically hindered chiral building block with significant potential in synthetic and medicinal chemistry. Its robust synthesis from the chiral pool, combined with the versatile reactivity of its protected amine and tertiary alcohol functionalities, makes it an important tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChemLite. (n.d.). (s)-3-(boc-amino)-2,4-dimethyl-2-pentanol. Retrieved from [Link]
-
Protheragen. (n.d.). (S)-3-amino-2,4-dimethylpentan-2-ol. Retrieved from [Link]
Sources
- 2. thomassci.com [thomassci.com]
- 3. (S)-3-アミノ-2,4-ジメチル-2-ペンタノール 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]
- 5. PubChemLite - (s)-3-(boc-amino)-2,4-dimethyl-2-pentanol (C12H25NO3) [pubchemlite.lcsb.uni.lu]
- 6. (S)-3-amino-2,4-dimethylpentan-2-ol - Protheragen [protheragen.ai]
- 7. Buy tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
